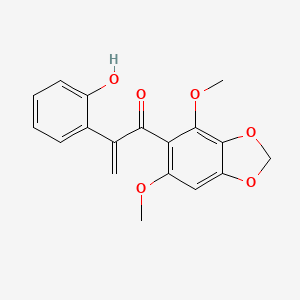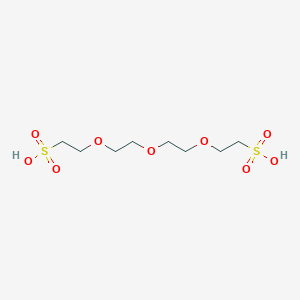
双-PEG3-磺酸
描述
Bis-PEG3-sulfonic acid is a polyethylene glycol-based linker containing sulfonic acid moieties. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. It is widely used in various chemical and biological applications due to its ability to participate in esterification, halogenation, and displacement reactions .
科学研究应用
Bis-PEG3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, enhancing their solubility and stability.
Medicine: Bis-PEG3-sulfonic acid is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals
作用机制
Target of Action
Bis-PEG3-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Bis-PEG3-sulfonic acid, therefore, are the proteins that are intended to be degraded.
Mode of Action
Bis-PEG3-sulfonic acid, as a PEG-based PROTAC linker , connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-PEG3-sulfonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, Bis-PEG3-sulfonic acid facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
Result of Action
The primary result of the action of Bis-PEG3-sulfonic acid is the degradation of target proteins . By facilitating the ubiquitination of these proteins, the compound leads to their breakdown by the proteasome. This can have various molecular and cellular effects, depending on the specific function of the degraded protein.
Action Environment
The action of Bis-PEG3-sulfonic acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy, given that it contains sulfonic acid moieties . .
生化分析
Biochemical Properties
Bis-PEG3-sulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes and proteins, primarily E3 ubiquitin ligase and the target protein . The nature of these interactions is such that Bis-PEG3-sulfonic acid exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of Bis-PEG3-sulfonic acid on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . It influences cell function by selectively degrading target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bis-PEG3-sulfonic acid exerts its effects at the molecular level through its role as a PROTAC linker . It binds to E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein . This can result in changes in gene expression and potentially influence enzyme activation or inhibition .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG3-sulfonic acid typically involves the reaction of polyethylene glycol with sulfonic acid derivativesThe reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of Bis-PEG3-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Types of Reactions:
Esterification: Bis-PEG3-sulfonic acid can undergo esterification reactions with alcohols, forming esters.
Halogenation: The compound can participate in halogenation reactions, where halogen atoms are introduced into the molecule.
Displacement: Bis-PEG3-sulfonic acid can undergo displacement reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Catalysts: Common catalysts include sulfuric acid and hydrochloric acid.
Solvents: Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Temperature: Reaction temperatures vary depending on the specific reaction but generally range from room temperature to 100°C.
Major Products: The major products formed from these reactions include esters, halogenated derivatives, and substituted compounds, depending on the specific reagents and conditions used .
相似化合物的比较
- Bis-PEG4-sulfonic acid
- Bis-PEG2-sulfonic acid
- Bis-PEG5-sulfonic acid
Comparison: Bis-PEG3-sulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to Bis-PEG2-sulfonic acid and Bis-PEG4-sulfonic acid, Bis-PEG3-sulfonic acid offers better solubility and stability in aqueous media, making it more suitable for certain applications .
属性
IUPAC Name |
2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O9S2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAMFIBUYBWIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)O)OCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



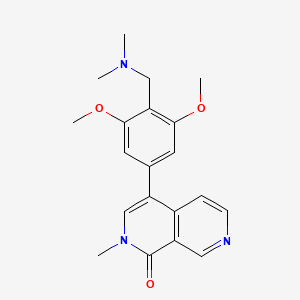
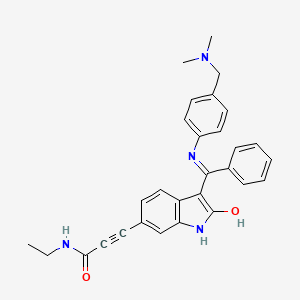
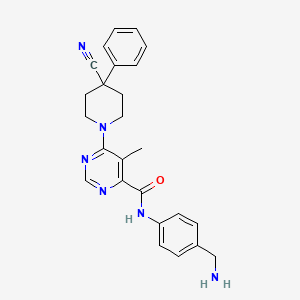
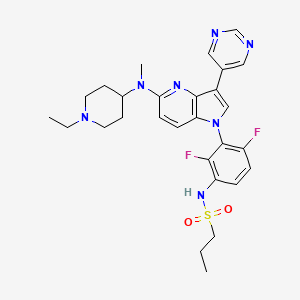
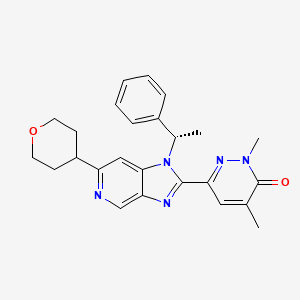
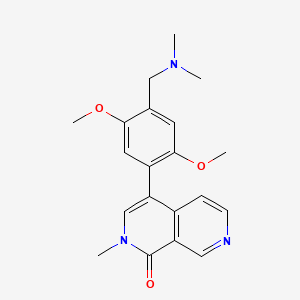
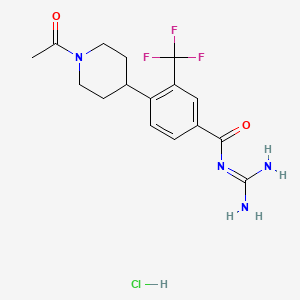

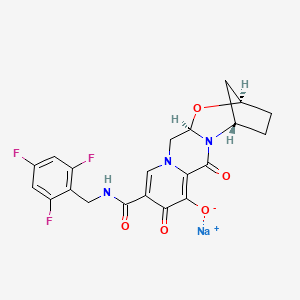

![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)
